Ac-Val-Glu-Ile-Asp-PNA
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Overview
Description
Ac-VEID-pNA (trifluoroacetate salt): N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt , is a colorimetric substrate for caspase-6. Caspase-6 binds to and cleaves the Val-Glu-Ile-Asp (VEID) peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ac-VEID-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process typically includes the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid in dichloromethane, followed by neutralization with a tertiary amine .
Industrial Production Methods: : Industrial production of Ac-VEID-pNA (trifluoroacetate salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Chemical Reactions Analysis
Types of Reactions: : Ac-VEID-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-6 specifically cleaves the Val-Glu-Ile-Asp sequence, releasing p-nitroanilide .
Common Reagents and Conditions
Enzymatic Cleavage: Caspase-6 enzyme, buffer solutions (e.g., phosphate-buffered saline), and colorimetric detection reagents.
Trifluoroacetylation: Trifluoroacetic acid in dichloromethane, tertiary amines for neutralization.
Major Products
p-Nitroanilide: Released upon cleavage by caspase-6, detectable at 405 nm.
Scientific Research Applications
Ac-VEID-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology, apoptosis, and proteolysis. Its primary application is as a substrate for caspase-6 activity assays. By measuring the release of p-nitroanilide, researchers can quantify caspase-6 activity, which is crucial for studying programmed cell death (apoptosis) and related cellular processes .
Mechanism of Action
The mechanism of action of Ac-VEID-pNA (trifluoroacetate salt) involves its role as a substrate for caspase-6. Caspase-6 recognizes and binds to the Val-Glu-Ile-Asp sequence, cleaving the peptide bond and releasing p-nitroanilide. This cleavage event can be quantified by measuring the absorbance at 405 nm, providing insights into caspase-6 activity and its role in apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-pNA (trifluoroacetate salt): A substrate for caspase-1 and caspase-4, with a similar mechanism of action involving the cleavage of the Tyr-Val-Ala-Asp sequence.
Ac-IETD-pNA: Another caspase substrate used for detecting caspase-8 activity.
Uniqueness: : Ac-VEID-pNA (trifluoroacetate salt) is unique in its specificity for caspase-6, making it an essential tool for studying this particular enzyme’s activity. Its ability to release p-nitroanilide upon cleavage allows for precise quantification of caspase-6 activity, distinguishing it from other caspase substrates .
Properties
Molecular Formula |
C28H40N6O11 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 |
InChI Key |
VXTVKOWKXXPPNE-PZQVQNRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
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